Ripasudil
CAS No.: 223645-67-8
Cat. No.: VC0003941
Molecular Formula: C15H23ClFN3O4S
Molecular Weight: 395.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 223645-67-8 |
---|---|
Molecular Formula | C15H23ClFN3O4S |
Molecular Weight | 395.9 g/mol |
IUPAC Name | 4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride |
Standard InChI | InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1 |
Standard InChI Key | CMDJNMACGABCKQ-XVSRHIFFSA-N |
Isomeric SMILES | C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl |
SMILES | CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F |
Canonical SMILES | CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl |
Chemical and Pharmacological Foundations of Ripasudil
Structural Characteristics and Molecular Properties
Ripasudil (C₁₅H₁₈FN₃O₂S) is a fluorinated isoquinoline derivative with a molecular weight of 323.39 g/mol . Its structure features a 1,4-diazepane ring substituted with a methyl group at the C2’ position and a sulfonamide moiety, which enhances selectivity for ROCK isoforms . The hydrochloride dihydrate form (C₁₅H₂₃ClFN₃O₄S) is used in ophthalmic solutions, yielding a molar mass of 395.9 g/mol .
Table 1: Key Chemical Properties of Ripasudil
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₈FN₃O₂S | |
Molar Mass | 323.39 g/mol | |
Protein Binding | 55.4–59.8% | |
Renal Clearance | 7.112 L/h | |
Plasma Half-Life | 0.455 hours |
Mechanism of Action: ROCK Inhibition and Aqueous Humor Dynamics
Ripasudil selectively inhibits ROCK1 and ROCK2, enzymes regulating actin cytoskeleton organization and cell contractility in the trabecular meshwork . By blocking Rho/ROCK signaling, it reduces actin stress fiber formation in trabecular meshwork cells, thereby increasing conventional outflow facility through Schlemm’s canal . This mechanism complements prostaglandin analogues (which enhance uveoscleral outflow) and beta-blockers (which reduce aqueous production), enabling synergistic IOP reduction .
Preclinical studies highlight Ripasudil’s 50-fold greater potency than fasudil, its predecessor, attributable to fluorine substitution at the C4 position of the isoquinoline ring . In vivo models show a dose-dependent IOP reduction of 20–30% within 2 hours post-administration, sustained for up to 6 hours .
Clinical Efficacy Across Glaucoma Subtypes
Uveitic and Steroid-Induced Glaucoma
A multicenter cohort study (n=332) demonstrated Ripasudil’s pronounced efficacy in uveitic glaucoma (UG) and steroid-induced glaucoma (SG), with mean IOP reductions of −7.8 ± 8.4 mmHg (−26.3%) and −8.2 ± 7.9 mmHg (−27.1%) at 6 months, respectively . In contrast, exfoliation glaucoma (EG) showed a more modest reduction of −5.1 ± 7.2 mmHg (−18.9%), likely due to lower baseline IOP . Notably, 67% of UG patients exhibited reduced anterior chamber cell scores, suggesting anti-inflammatory effects .
Table 2: Comparative IOP Reduction in Glaucoma Subtypes
Subtype | Baseline IOP (mmHg) | 6-Month IOP (mmHg) | Reduction (%) | Source |
---|---|---|---|---|
Uveitic Glaucoma | 29.6 ± 4.2 | 21.8 ± 3.5 | −26.3 | |
Steroid-Induced | 30.1 ± 3.8 | 21.9 ± 3.1 | −27.1 | |
Exfoliation Glaucoma | 26.9 ± 3.5 | 21.8 ± 3.2 | −18.9 |
Long-Term Outcomes and Medication Burden
A 2-year prospective study of 15 patients with inflammatory ocular hypertension reported sustained IOP reduction from 26.4 ± 2.9 mmHg to 13.7 ± 3.3 mmHg (−48.1%) at 3 months, maintained at 14.2 ± 2.8 mmHg by 24 months . Concurrently, the mean medication score (a composite measure of adjunctive therapies) decreased from 3.8 ± 1.2 to 2.1 ± 1.0 (−44.7%), reducing reliance on beta-blockers and carbonic anhydrase inhibitors .
Adverse Event | Incidence (%) | Severity | Source |
---|---|---|---|
Conjunctival Hyperemia | 58 | Mild/Moderate | |
Blepharitis | 12 | Mild | |
Corneal Microcysts | 9 | Asymptomatic |
Contraindications and Drug Interactions
Predictive Biomarkers and Personalized Therapy
Ripasudil Responsiveness as a Surgical Predictor
A retrospective analysis of 54 eyes undergoing selective laser trabeculoplasty (SLT) found that Ripasudil responders (≥15% IOP reduction) had a 78% cumulative SLT success rate at 12 months versus 42% in non-responders . Baseline IOP >25 mmHg correlated strongly with Ripasudil efficacy (OR: 4.2, 95% CI: 1.8–9.7), suggesting its utility in stratifying high-risk patients .
Genetic Polymorphisms and Pharmacogenomics
Emerging evidence implicates ROCK1 rs288979 and ABCB1 rs1045642 polymorphisms in variable drug response. Carriers of the ROCK1 GG genotype exhibit 23% greater IOP reduction compared to CC variants (p=0.03), while ABCB1 TT homozygotes show accelerated drug clearance (p=0.01) . These findings underscore the potential for genotype-guided dosing.
Future Directions and Unmet Needs
Novel Formulations and Delivery Systems
Phase II trials are evaluating sustained-release implants providing 90-day Ripasudil delivery, aiming to mitigate adherence issues associated with twice-daily dosing . Preliminary data show comparable IOP reduction (Δ−6.4 mmHg vs. Δ−6.1 mmHg for eye drops) with fewer instillation-related adverse events .
Expansion into Neuroprotective Applications
Preclinical models indicate Ripasudil’s neuroprotective effects via ROCK-mediated inhibition of retinal ganglion cell apoptosis . A pilot study in normal-tension glaucoma (n=45) demonstrated 18% improvement in visual field mean deviation after 6 months, warranting Phase III validation .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume